LJ570

Descripción general

Descripción

LJ570 es un compuesto conocido por ser el primer agonista dual de los receptores activados por proliferadores de peroxisomas alfa y gamma (PPARα y PPARγ). Ha mostrado un potencial significativo en la investigación científica debido a su capacidad de unirse a ambos sitios canónicos y alternativos de PPARγ e inhibir su fosforilación mediada por la quinasa 5 dependiente de ciclina (Cdk5) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de LJ570 implica múltiples pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones controladas. El método de preparación de la solución madre implica disolver 2 mg del compuesto en 50 μL de dimetilsulfóxido (DMSO) para lograr una concentración de 40 mg/mL .

Métodos de Producción Industrial

Los métodos de producción industrial para this compound no están ampliamente documentados. El compuesto está disponible para fines de investigación en diversas cantidades, lo que indica que se sintetiza y almacena bajo condiciones específicas para mantener su pureza y estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

LJ570 sufre varias reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios solventes como el DMSO. Las condiciones para estas reacciones se controlan típicamente para garantizar el resultado deseado .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede resultar en la formación de óxidos, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

LJ570 tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Utilizado como compuesto de referencia en estudios que involucran agonistas de PPARα y PPARγ.

Biología: Investigado por sus efectos en los procesos celulares y la expresión genética.

Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en enfermedades metabólicas y diabetes.

Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos

Mecanismo De Acción

LJ570 ejerce sus efectos actuando como un agonista dual de PPARα y PPARγ. Se une a ambos sitios canónicos y alternativos de PPARγ e inhibe su fosforilación mediada por Cdk5 en la serina 273. Se cree que este mecanismo contribuye a sus efectos antidiabéticos, similares a las tiazolidinedionas, pero sin sus efectos secundarios típicos .

Comparación Con Compuestos Similares

Compuestos Similares

- Daltroban

- RG-12525

- Norathyriol

- Peliglitazar racemato

- Ácido Pirinixico

- Balaglitazona

- Fonadelpar

- Glicirrina

Singularidad

LJ570 es único debido a su actividad agonista dual en ambos PPARα y PPARγ, y su capacidad para inhibir la fosforilación mediada por Cdk5 de PPARγ. Esta actividad dual y mecanismo de inhibición lo convierten en un compuesto valioso para la investigación en enfermedades metabólicas y diabetes .

Actividad Biológica

LJ570 is a compound that has garnered attention for its biological activity, particularly as a dual agonist for peroxisome proliferator-activated receptors (PPARs). This article explores the mechanisms of action, efficacy, and potential therapeutic applications of this compound based on diverse research findings.

Overview of PPARs

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in fatty acid metabolism, glucose homeostasis, and inflammation. The three main subtypes are PPARα, PPARβ/δ, and PPARγ. Agonists of these receptors have potential applications in treating metabolic disorders, including obesity and type 2 diabetes.

This compound has been identified as a dual agonist for both PPARα and PPARγ. Its mechanism involves binding to these receptors, leading to the activation of target genes responsible for lipid metabolism and glucose regulation.

Binding Affinity and Activation

Research indicates that this compound interacts with the ligand-binding domain (LBD) of PPARγ and can occupy an alternate binding site, which may influence its pharmacological profile. This alternate binding could lead to a unique functional activity compared to traditional agonists like rosiglitazone.

- PPARα Activation : In vitro studies using Hepa1-6 cells demonstrated that this compound significantly increased the expression of key PPARα target genes such as acyl-Coenzyme A oxidase 1 (Acox1), carnitine palmitoyltransferase 1a (Cpt1a), and acyl-Coenzyme A dehydrogenase, medium chain (Acadm) .

- PPARγ Interaction : this compound has shown to stabilize the β-sheet region of PPARγ-LBD, shielding specific phosphorylation sites from kinase-mediated modifications .

Efficacy in Preclinical Studies

Several studies have evaluated the biological activity of this compound in animal models and cell cultures:

- Lipid Metabolism : In animal models, treatment with this compound resulted in improved lipid profiles, suggesting its potential utility in managing dyslipidemia .

- Glucose Regulation : Preliminary results indicate that this compound may enhance insulin sensitivity through its action on PPARγ, which is critical for glucose homeostasis .

Table 1: Summary of Key Findings on this compound

Potential Therapeutic Applications

Given its dual agonist properties, this compound holds promise for several therapeutic applications:

- Metabolic Disorders : Its ability to modulate both lipid and glucose metabolism positions it as a candidate for treating conditions like obesity and type 2 diabetes.

- Anti-inflammatory Effects : By activating PPARs, this compound may also exert anti-inflammatory effects, which could be beneficial in various inflammatory diseases.

Propiedades

Fórmula molecular |

C27H22O3 |

|---|---|

Peso molecular |

394.5 g/mol |

Nombre IUPAC |

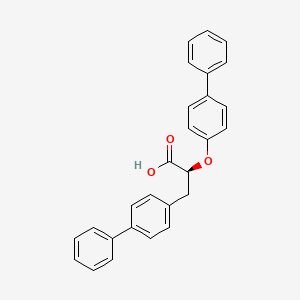

(2S)-2-(4-phenylphenoxy)-3-(4-phenylphenyl)propanoic acid |

InChI |

InChI=1S/C27H22O3/c28-27(29)26(19-20-11-13-23(14-12-20)21-7-3-1-4-8-21)30-25-17-15-24(16-18-25)22-9-5-2-6-10-22/h1-18,26H,19H2,(H,28,29)/t26-/m0/s1 |

Clave InChI |

DGMLYRGMJHVKNC-SANMLTNESA-N |

SMILES |

O=C(O)[C@@H](OC1=CC=C(C2=CC=CC=C2)C=C1)CC3=CC=C(C4=CC=CC=C4)C=C3 |

SMILES isomérico |

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)OC3=CC=C(C=C3)C4=CC=CC=C4 |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)OC3=CC=C(C=C3)C4=CC=CC=C4 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

LJ570; LJ-570; LJ 570. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.